5-(Oxiran-2-yl)-2,3-dihydrobenzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. Specifically, it features a benzofuran moiety with an epoxide group (oxirane) attached. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis.
The compound is derived from 2,3-dihydrobenzofuran, which is a secondary metabolite found in various natural sources, including certain foods like poultry and pork . The classification of 5-(Oxiran-2-yl)-2,3-dihydrobenzofuran falls under heterocyclic compounds, specifically those containing oxygen in their ring structure. It is categorized as an organoheterocyclic compound due to the presence of both carbon and oxygen atoms within its cyclic structure.
The synthesis of 5-(Oxiran-2-yl)-2,3-dihydrobenzofuran can be achieved through several methods, primarily involving the reaction of 2,3-dihydrobenzofuran with epichlorohydrin or similar epoxide precursors. The general synthetic route involves:
The molecular formula for 5-(Oxiran-2-yl)-2,3-dihydrobenzofuran can be represented as . The structural representation includes a benzofuran core with an oxirane substituent at one of the positions on the furan ring.
Key structural data includes:
5-(Oxiran-2-yl)-2,3-dihydrobenzofuran can undergo various chemical reactions typical for epoxides and benzofurans:
The mechanism of action for 5-(Oxiran-2-yl)-2,3-dihydrobenzofuran primarily revolves around its reactivity due to the epoxide group. The oxirane ring is highly strained and thus reactive towards nucleophiles.
5-(Oxiran-2-yl)-2,3-dihydrobenzofuran exhibits several notable physical properties:
These properties suggest that the compound is a liquid at room temperature with moderate volatility .
5-(Oxiran-2-yl)-2,3-dihydrobenzofuran has potential applications in several scientific fields:
The molecular architecture of 5-(oxiran-2-yl)-2,3-dihydrobenzofuran integrates two pharmacologically privileged motifs: a 2,3-dihydrobenzofuran scaffold and a strained epoxide (oxirane) ring. This hybrid structure exhibits unique three-dimensional topography due to the fused bicyclic system, where the dihydrobenzofuran unit provides a rigid, planar aromatic platform, while the epoxide introduces angular strain and stereochemical complexity. Such features enable precise interactions with biological targets, as the epoxide’s electrophilic nature facilitates covalent binding to nucleophilic residues (e.g., cysteine in enzymes), and the benzofuran core mediates π-stacking or hydrophobic interactions [1] [8].
This dual functionality underpins the compound’s relevance in drug design. For example, benzofuran derivatives demonstrate broad bioactivity spectra, including anticancer, antiviral, and anti-inflammatory effects, attributed to their ability to modulate enzymes like cyclooxygenase-2 (COX-2) or Polo-like kinase 1 (PLK1) [2] [6]. Incorporating an epoxide enhances target selectivity and potency, as seen in natural products like furaquinocins (antihypertensive agents) and synthetic analogs such as tasimelteon (a melatonin receptor agonist for sleep disorders) [1] [8]. The epoxide’s stereochemistry (R or S at C2/C3) further fine-tunes biological activity, enabling enantioselective target engagement [9].
Compound | Core Structure | Biological Activity | Target/Application |
---|---|---|---|
Furaquinocin | Furan-epoxide | Antihypertensive | Platelet aggregation |
Tasimelteon | 2,3-Dihydrobenzofuran | Melatonin agonist | Sleep disorders |
E-64 derivatives | Epoxysuccinate-peptide | Calpain inhibition | Neurodegenerative diseases |
MCC1019 | Bromomethyl-benzofuran | PLK1 inhibition | Lung cancer |
Epoxide-integrated heterocycles emerged as critical pharmacophores in the mid-20th century, driven by discoveries of natural epoxides (e.g., aflatoxins) and their mechanistic roles. Early work focused on epoxysuccinate-based inhibitors like E-64 (isolated from Aspergillus), which irreversibly inhibited cysteine proteases via nucleophilic epoxide ring opening [9]. This inspired synthetic campaigns to optimize selectivity and stability, leading to calpain inhibitors for Alzheimer’s disease [9].
The 1980s–2000s saw catalytic asymmetric epoxidation techniques revolutionize access to chiral epoxides. Transition-metal-catalyzed methods (e.g., Sharpless, Jacobsen–Katsuki epoxidation) enabled enantioselective synthesis of benzofuran-epoxide hybrids, critical for melatonin receptor agonists like tasimelteon [1]. For instance, Jacobsen–Katsuki epoxidation of dihydrobenzofuran precursors achieved enantiomeric excess (ee) up to 74%, though low-temperature conditions (−70°C) posed scalability challenges [1]. Concurrently, oxirane desymmetrization strategies gained traction, exemplified by Eli Lilly’s synthesis of mGluR agonist LY459477, where a meso-epoxide was ring-opened enantioselectively using chiral diamines (>99% ee) [1].
Recent advances (2020–present) emphasize transition-metal-catalyzed C–H functionalization to construct dihydrobenzofurans. Rh(III)-catalyzed [3+2] annulations between N-phenoxyacetamides and alkenes yield dihydrobenzofuran cores (37–86% yields), streamlining access to epoxide-functionalizable scaffolds [8].
The epoxide ring in 5-(oxiran-2-yl)-2,3-dihydrobenzofuran acts as a versatile electrophilic warhead, enabling three primary pharmacological mechanisms:
Method | Conditions | Substrate | Selectivity/Yield | Limitations |
---|---|---|---|---|
Jacobsen–Katsuki | [Mn(salen)]/mCPBA, −70°C | Dihydrobenzofuran alkene | 74% ee, 80% yield | Low temp, safety risks |
Peracid-mediated | MMPP, H~2~O~2~/HCO~2~H, 50–60°C | Vegetable oil alkenes | 90% conversion | Competing ring-opening |
Sharpless | VO(acac)~2~/t-BuOOH | Allylic alcohols | >90% ee | Substrate-specific |
Epoxidation of benzofuran alkenes faces challenges:
Key Compounds:
CAS No.: 16382-06-2
CAS No.: 24622-61-5
CAS No.: 50854-94-9
CAS No.: 28700-49-4
CAS No.: 208923-61-9
CAS No.: